![molecular formula C17H11N5O3S2 B2491495 N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105229-20-6](/img/structure/B2491495.png)
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide often involves multiple steps, including the formation of thiazole rings and the introduction of nitro and carboxamide groups. For example, the synthesis of 4-thiazolidine derivatives of 6-nitroindazole, which shares structural similarities, involves starting from 6-nitroindazole and involves chemical and spectral analyses such as IR, 1H NMR, 13C NMR, and FAB-Mass to confirm the structures of the synthesized compounds (Samadhiya, Sharma, Srivastav, & Srivastava, 2012).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These analyses can reveal the conformational and configurational aspects of the molecule, which are crucial for understanding its reactivity and interaction with biological targets. For instance, the structures of some N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines were established by X-ray crystallography, providing insights into their conformational behavior (Argilagos et al., 1997).
科学的研究の応用
Antimicrobial and Antitubercular Activities
A series of compounds, including derivatives similar to "N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide", have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds show promise in combating various bacterial and fungal pathogens, highlighting their potential as leads for developing new antimicrobial agents. Notably, their activities against Gram-positive bacteria and their significant antitubercular properties make them valuable for further research in this area (Samadhiya, Sharma, Srivastav, & Srivastava, 2012); (Samadhiya, Sharma, & Srivastava, 2013).
Antitumor Properties
Research has indicated that derivatives of "this compound" exhibit potent antitumor activities. These compounds have been shown to be effective against various tumorigenic cell lines, suggesting their potential utility in cancer therapy. Their ability to induce cytostatic activities against malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, underscores their significance in antitumor research (Yoshida et al., 2005); (Racané et al., 2006).
Antibacterial Activity
Compounds structurally related to "this compound" have been synthesized and tested for their antibacterial efficacy. Some of these compounds have shown promising results against pathogenic strains, with notable activity against Gram-positive bacterial strains. This highlights their potential as a basis for developing new antibacterial agents (Bikobo et al., 2017).
Anti-Infective Applications
Thiazolides, a class of drugs to which "this compound" belongs, have been identified as novel anti-infective agents effective against a broad spectrum of viruses, bacteria, intracellular and extracellular protozoan parasites, and even proliferating mammalian cells. This broad spectrum of activity offers a significant advantage for the development of new treatments for a variety of infectious diseases (Hemphill, Müller, & Müller, 2012).
特性
IUPAC Name |
2-anilino-N-(6-nitro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3S2/c23-15(13-9-26-16(20-13)18-10-4-2-1-3-5-10)21-17-19-12-7-6-11(22(24)25)8-14(12)27-17/h1-9H,(H,18,20)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBIZUVZRWDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

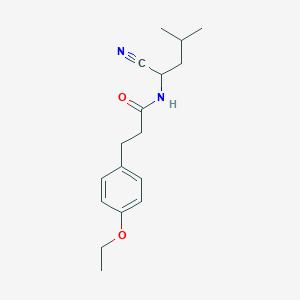
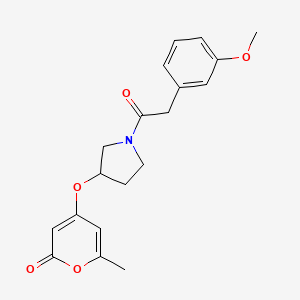
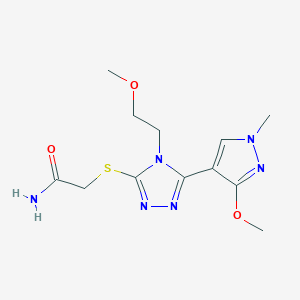
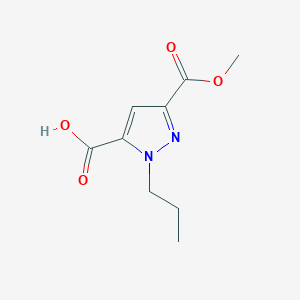
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)
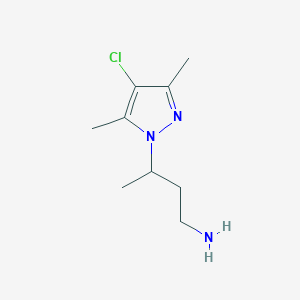
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)
![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)
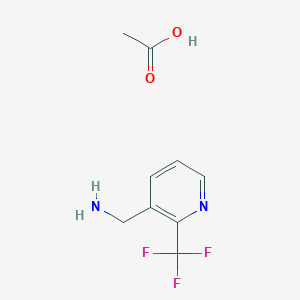
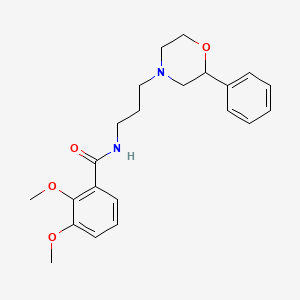
![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)